Cas no 1451392-08-7 (2-Fluoro--6-methoxy-4-methylphenylboronic acid)

2-Fluoro--6-methoxy-4-methylphenylboronic acid structure
1451392-08-7 structure
Product Name:2-Fluoro--6-methoxy-4-methylphenylboronic acid
CAS No:1451392-08-7
MF:C8H10BFO3
MW:183.972606182098
MDL:MFCD22543654
CID:4764437
Update Time:2026-02-26

2-Fluoro--6-methoxy-4-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro--6-methoxy-4-methylphenylboronic acid
    • 2-fluoro-6-methoxy-4-methylphenylboronic acid
    • (2-Fluoro-6-methoxy-4-methylphenyl)boronic acid
    • AMY39737
    • Z1353
    • MDL: MFCD22543654
    • Inchi: 1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3
    • InChI Key: QNBJMPVDWYFFSD-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(=C1B(O)O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Topological Polar Surface Area: 49.7

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2-Fluoro--6-methoxy-4-methylphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1451392-08-7)2-Fluoro--6-methoxy-4-methylphenylboronic acid
Order Number:A1134201
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):435.0
Email:sales@amadischem.com

2-Fluoro--6-methoxy-4-methylphenylboronic acid Related Literature

Additional information on 2-Fluoro--6-methoxy-4-methylphenylboronic acid

Introduction to 2-Fluoro--6-methoxy-4-methylphenylboronic Acid (CAS No. 1451392-08-7) and Its Emerging Applications in Chemical Biology

2-Fluoro--6-methoxy-4-methylphenylboronic acid, identified by the chemical abstracts service number 1451392-08-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its fluorine substituent at the 2-position and a methoxy group at the 6-position of a methylphenyl backbone, exhibits unique structural and functional properties that make it a valuable tool in synthetic chemistry, drug discovery, and molecular recognition studies.

The compound belongs to the class of phenylboronic acids, which are well-known for their ability to form stable complexes with diols and polyols. This property has been exploited in various applications, including sugar mimicry, biosensor development, and cross-coupling reactions. The introduction of a fluorine atom into the aromatic ring introduces additional electronic and steric effects, which can modulate the reactivity and binding affinity of the molecule. The methoxy group further enhances its solubility and stability in polar solvents, making it more amenable to biological assays and pharmaceutical formulations.

Recent advancements in the field of boronic acid chemistry have highlighted the potential of this class of compounds in therapeutic applications. For instance, phenylboronic acids have been explored as inhibitors of glycosidases, which are enzymes involved in carbohydrate metabolism. The structural features of 2-Fluoro--6-methoxy-4-methylphenylboronic acid make it an ideal candidate for designing selective inhibitors that can modulate glycosylation pathways. This is particularly relevant in diseases where aberrant glycosylation plays a critical role, such as cancer and inflammatory disorders.

In addition to its role as a glycosidase inhibitor, this compound has been investigated for its potential in photodynamic therapy (PDT). Boron-doped diamond nanoparticles have shown promise in delivering targeted photodynamic agents due to their ability to generate reactive oxygen species under irradiation. The boronic acid moiety in 2-Fluoro--6-methoxy-4-methylphenylboronic acid can be conjugated to photosensitizers or other therapeutic agents, enhancing their delivery and efficacy. Preliminary studies suggest that this approach could lead to more effective treatments for tumors and other pathological conditions.

The synthesis of 2-Fluoro--6-methoxy-4-methylphenylboronic acid involves multi-step organic transformations, including halogenation, methylation, and boronation reactions. The presence of the fluorine atom necessitates careful optimization of reaction conditions to ensure high yield and purity. Advanced computational methods have been employed to predict the most favorable synthetic routes, minimizing side reactions and maximizing efficiency. These computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to design complex molecules with precision.

From a biological perspective, the structural motifs present in 2-Fluoro--6-methoxy-4-methylphenylboronic acid allow it to interact with various biomolecules. For example, its ability to bind carbohydrates has been leveraged in the development of lectin-based assays for diagnostic purposes. Lectins are carbohydrate-binding proteins that play a crucial role in cell recognition and signaling. By using this compound as a probe, researchers can gain insights into glycan-mediated processes and develop novel therapeutic strategies.

The pharmaceutical industry has also shown interest in this compound for its potential as an intermediate in drug synthesis. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental transformations in organic synthesis. The unique electronic properties of 2-Fluoro--6-methoxy-4-methylphenylboronic acid make it an excellent substrate for these reactions, facilitating the construction of complex heterocyclic structures. Such structures are often found in bioactive molecules and represent a significant area of research in medicinal chemistry.

Furthermore, the compound's stability under various conditions makes it suitable for industrial applications. Unlike some boronic acids that degrade rapidly under acidic or basic conditions, 2-Fluoro--6-methoxy-4-methylphenylboronic acid maintains its integrity over prolonged periods. This stability is attributed to the electron-withdrawing effects of the fluorine atom and the electron-donating influence of the methoxy group, which balance each other out to enhance overall molecule rigidity.

In conclusion,2-Fluoro--6-methoxy-4-methylphenylboronic acid (CAS No. 1451392-08-7) is a versatile compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features enable it to participate in diverse biochemical processes while maintaining high reactivity and stability. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play an increasingly important role in drug development efforts worldwide.

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Amadis Chemical Company Limited
(CAS:1451392-08-7)2-Fluoro--6-methoxy-4-methylphenylboronic acid
A1134201
Purity:99%
Quantity:1g
Price ($):435.0
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